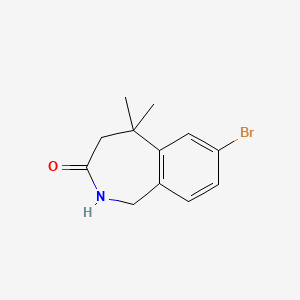![molecular formula C8H11FO B15301237 6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
6-(Fluoromethyl)spiro[3.3]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Fluoromethyl)spiro[33]heptan-2-one is an organic compound with the molecular formula C8H11FO It is characterized by a spirocyclic structure, which includes a fluoromethyl group attached to a heptanone ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)spiro[3.3]heptan-2-one typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluoromethylation reactions, where a fluoromethyl group is introduced into the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates. The choice of fluorinating agents and reaction conditions is optimized to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
6-(Fluoromethyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
6-(Fluoromethyl)spiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(Fluoromethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-(Chloromethyl)spiro[3.3]heptan-2-one
- 6-(Bromomethyl)spiro[3.3]heptan-2-one
- 6-(Iodomethyl)spiro[3.3]heptan-2-one
Uniqueness
Compared to its halogenated analogs, 6-(Fluoromethyl)spiro[3.3]heptan-2-one is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are desirable.
特性
分子式 |
C8H11FO |
|---|---|
分子量 |
142.17 g/mol |
IUPAC名 |
6-(fluoromethyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H11FO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5H2 |
InChIキー |
PTBZPGQWKONVIQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CC(=O)C2)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)


![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)







